Homopterocarpin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

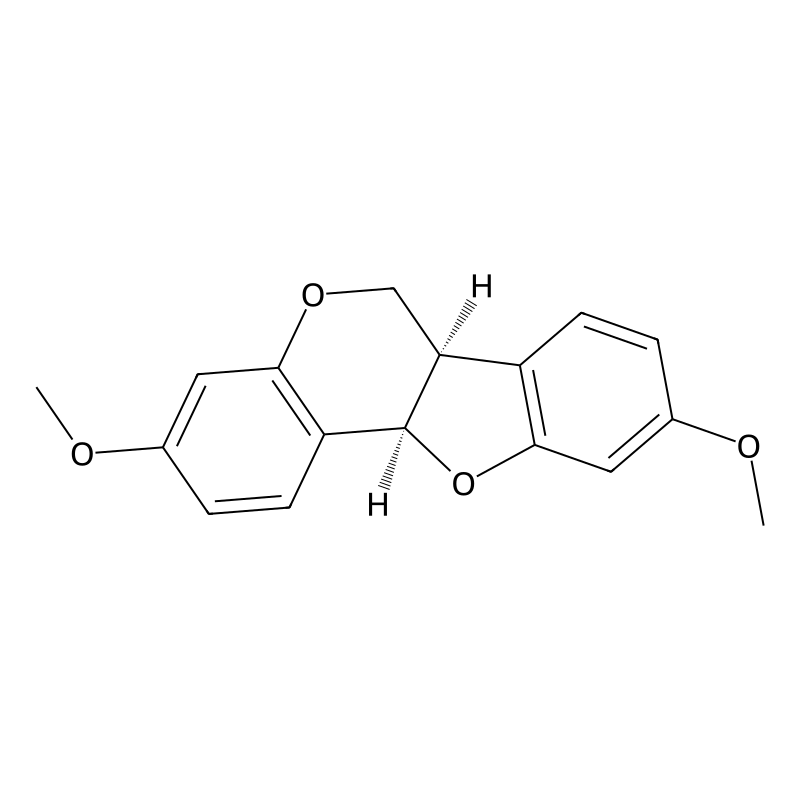

Homopterocarpin (CAS 606-91-7) is a naturally occurring 3,9-dimethoxypterocarpan and a major isoflavonoid constituent of the Pterocarpus genus [1]. Structurally characterized by its tetracyclic benzofurochromene core, it serves as a critical reference standard for botanical authentication and a highly abundant starting material for the semi-synthesis of lower-yield pterocarpans [2]. In industrial and pharmacological R&D, its procurement is driven by its well-documented baseline properties, including its specific lipophilicity, structural stability, and established quantitative efficacy in enzymatic inhibition and hepatoprotective assays. Buyers prioritize purified Homopterocarpin over crude botanical extracts to ensure reproducible dose-response metrics and reliable biotransformation yields.

Substituting Homopterocarpin with closely related analogs, such as Medicarpin or Pterocarpin, fundamentally alters target interaction and processability. While these compounds share a pterocarpan skeleton, the specific 3,9-dimethoxy substitution on Homopterocarpin dictates its distinct receptor affinity and enzymatic inhibition profile [1]. For instance, replacing Homopterocarpin with Medicarpin shifts the monoamine oxidase (MAO) inhibition profile from dual MAO-A/B modulation to strict MAO-B selectivity, invalidating assays designed for broad-spectrum neurological targeting. Furthermore, attempting to use crude Pterocarpus extracts as a substitute introduces matrix interferences and highly variable active concentrations, whereas purified Homopterocarpin provides the exact stoichiometric baseline required for controlled biotransformation and standardized pharmacological modeling [2].

References

- [1] Oh, J. M., et al. 'Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B.' Molecules, 28(1), 2022, 258.

- [2] Jiang, T., et al. 'Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood.' Pakistan Journal of Pharmaceutical Sciences, 31(3), 2018, 913-918.

Precursor Abundance and Biotransformation Yield

For the procurement of starting materials to synthesize high-value pterocarpans like Medicarpin, Homopterocarpin offers a vastly superior extraction abundance. In Pterocarpus macarocarpus heartwood extracts, Homopterocarpin constitutes up to 25.1% of the flavonoid fraction, whereas Medicarpin is present at merely 0.4-0.5% [1]. Because Homopterocarpin can be efficiently demethylated into Medicarpin via microbial biotransformation using Aspergillus niger, procuring Homopterocarpin as a bulk precursor is significantly more viable and cost-effective than attempting direct botanical extraction of Medicarpin [2].

| Evidence Dimension | Relative abundance in botanical extracts |

| Target Compound Data | Homopterocarpin: ~25.1% of flavonoid fraction |

| Comparator Or Baseline | Medicarpin: ~0.4-0.5% of flavonoid fraction |

| Quantified Difference | Homopterocarpin is approximately 50x more abundant in the source matrix. |

| Conditions | Ultrasonic extraction of Pterocarpus macarocarpus heartwood followed by GC-MS analysis. |

Procuring Homopterocarpin as a starting material enables high-yield, scalable biotransformation into lower-abundance, high-value analogs like Medicarpin.

Dual Target vs. Selective Enzymatic Inhibition (MAO-A/B)

Homopterocarpin demonstrates a distinct dual-inhibition profile against monoamine oxidases compared to its analogs. Quantitative assays show Homopterocarpin inhibits hMAO-B with an IC50 of 0.72 µM and hMAO-A with an IC50 of 1.49 µM (Selectivity Index = 2.07) [1]. In contrast, Medicarpin is highly selective for hMAO-B (IC50 = 0.45 µM, hMAO-A > 20 µM, SI = 44.2), and Pterocarpin is significantly weaker overall (hMAO-B IC50 = 3.36 µM) [1]. This makes Homopterocarpin the required scaffold for R&D programs targeting simultaneous MAO-A and MAO-B modulation.

| Evidence Dimension | hMAO-A and hMAO-B Inhibition (IC50) |

| Target Compound Data | Homopterocarpin: hMAO-B IC50 = 0.72 µM; hMAO-A IC50 = 1.49 µM |

| Comparator Or Baseline | Medicarpin: hMAO-B IC50 = 0.45 µM; hMAO-A > 20 µM. Pterocarpin: hMAO-B IC50 = 3.36 µM. |

| Quantified Difference | Homopterocarpin provides potent dual inhibition, whereas Medicarpin is >40x selective for MAO-B, and Pterocarpin is ~4.6x weaker against MAO-B. |

| Conditions | Continuous spectrophotometric assay using recombinant human MAO-A and MAO-B. |

Researchers must select Homopterocarpin over Medicarpin when developing non-selective or dual-targeting MAO inhibitors for complex neurological disorders.

Superior Bio-based Antifeedant Efficacy

In material science and agrochemical applications, Homopterocarpin serves as the optimal baseline for bio-based termiticides and antifeedants. When evaluated against the subterranean termite Reticulitermes speratus and the cutworm Spodoptera litura, (-)-Homopterocarpin exhibited the highest antifeedant activity among tested heartwood constituents, significantly outperforming both (-)-Pterocarpin and the sesquiterpene alcohol (+)-Pterocarpol [1].

| Evidence Dimension | Insect antifeedant activity |

| Target Compound Data | (-)-Homopterocarpin: Highest antifeedant activity against both species. |

| Comparator Or Baseline | (-)-Pterocarpin and (+)-Pterocarpol: Lower antifeedant efficacy. |

| Quantified Difference | Homopterocarpin is the most active primary constituent for termite and cutworm resistance among the tested analogs. |

| Conditions | Biological assay on dichloromethane extractives from Pterocarpus macrocarpus heartwood. |

For the formulation of natural termiticides and crop protection agents, Homopterocarpin provides the strongest quantitative efficacy baseline among pterocarpans.

Hepatoprotective Assay Standardization

Purified Homopterocarpin is essential for standardizing hepatoprotective models, as it eliminates the variability of crude botanical extracts. In acetaminophen-induced liver damage models, purified Homopterocarpin administered at 25-75 mg/kg demonstrated superior potency in ameliorating biochemical alterations compared to the crude Pterocarpus erinaceus extract, which required higher doses (50-150 mg/kg) and contained fluctuating active concentrations [1].

| Evidence Dimension | Hepatoprotective potency in vivo |

| Target Compound Data | Purified Homopterocarpin: Effective at 25-75 mg/kg |

| Comparator Or Baseline | Crude P. erinaceus extract: Required 50-150 mg/kg for comparable biochemical amelioration |

| Quantified Difference | Purified Homopterocarpin achieves higher potency at half the dosage of the crude extract. |

| Conditions | Acetaminophen-induced oxidative stress and liver damage model in adult male albino rats. |

Procuring the purified compound is mandatory for reproducible, dose-dependent pharmacological modeling without matrix interference.

Biocatalytic Synthesis of Rare Pterocarpans

Due to its high natural abundance and favorable methoxy substitution, Homopterocarpin is the ideal starting material for microbial biotransformation (e.g., using Aspergillus niger) into lower-yield, high-value analogs like Medicarpin. Procurement of Homopterocarpin enables scalable, green-chemistry synthesis routes that bypass the low yields of direct botanical extraction [1].

Dual MAO-A/B Inhibitor Scaffold Development

Homopterocarpin's unique ability to potently inhibit both hMAO-A and hMAO-B makes it a critical scaffold for neurological drug discovery. Unlike strictly selective analogs, it is the preferred baseline compound for R&D programs aiming to modulate multiple monoamine oxidase pathways simultaneously in complex neurodegenerative disease models[2].

Bio-based Termiticide and Crop Protection Formulations

Leveraging its superior antifeedant properties against subterranean termites and agricultural pests, Homopterocarpin is utilized as an active reference standard in the development of eco-friendly wood preservatives and crop protectants. It provides a reliable benchmark for evaluating the efficacy of new bio-pesticide formulations[3].

Botanical Authentication and Quality Control

As a major constituent of high-value Pterocarpus species (such as red sandalwood), purified Homopterocarpin is an indispensable analytical standard. It is used in HPLC and GC-MS workflows to authenticate botanical origins, quantify active ingredient concentrations, and standardize hepatoprotective herbal extracts for commercial use[4].

References

- [1] Wahyuningsih, S., et al. 'Biotransformation of medicarpin from homopterocarpin by Aspergillus niger and its biological characterization.' Scientific Reports, 2024.

- [2] Oh, J. M., et al. 'Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B.' Molecules, 28(1), 2022, 258.

- [3] Morimoto, M., et al. 'Insect Antifeedants, Pterocarpans and Pterocarpol, in Heartwood of Pterocarpus macrocarpus Kruz.' Bioscience, Biotechnology, and Biochemistry, 70(8), 2006, 1864-1868.

- [4] Jiang, T., et al. 'Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood.' Pakistan Journal of Pharmaceutical Sciences, 31(3), 2018, 913-918.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4